

Comparative Guide to Structure-Activity Relationships of 4-Methylthiazol-2(3H)-one Derivatives

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Compound of Interest

Compound Name: 4-methylthiazol-2(3H)-one

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The **4-methylthiazol-2(3H)-one** scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds developed for a wide range of therapeutic applications. Modifications to this core structure have profound effects on biological activity, leading to potent agents with activities ranging from anticancer and antimicrobial to specific enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and detailed protocols.

Anticancer Activity: SAR of 4-Methylthiazole-2-amine Analogs

Derivatives of 4-methylthiazole-2-amine, which are structurally analogous to **4-methylthiazol-2(3H)-one**, have been investigated for their cytotoxic effects against various cancer cell lines. A key study focused on substitutions at the 2-amino and 4-positions of the thiazole ring, revealing critical insights into their anticancer potential against chronic myeloid leukemia cell lines K562 and U937.^[1]

Key SAR Insights:

- Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring is a primary determinant of cytotoxic activity.[1]
- Alkyl Groups: Small, electron-donating alkyl groups can significantly enhance cytotoxicity.[1]
- Aromatic Substituents: The presence of specific aromatic moieties can drastically improve potency. Compound 6h, featuring a 4-chlorophenyl group, demonstrated the highest activity. [1]
- Dose-Response: Most active compounds exhibited a clear dose-dependent inhibition of cancer cell growth.[1]

Table 1: Cytotoxicity of 4-Methylthiazole-2-amine Derivatives against Leukemia Cell Lines[1]

Compound ID	R Group (at 4-position of thiazole)	K562 IC ₅₀ (μM)	U937 IC ₅₀ (μM)
3a	Methyl	150.8	> 50
3b	Ethyl	5.29	> 10
3c	Phenyl	3.54	4.66
6g	4-Methylphenyl	5.71	4.94
6h	4-Chlorophenyl	1.52	5.00
6i	4-Bromophenyl	2.45	5.08

Data sourced from a study on chronic myeloid leukemia therapeutics. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity: SAR of 4-Methylthiazole Derivatives

The 4-methylthiazole core is also integral to the development of new antimicrobial agents. SAR studies have focused on hybrid molecules where the 4-methylthiazole unit is linked to other

heterocyclic systems, such as benzazoles, to enhance activity against a spectrum of bacteria and fungi.[2]

Key SAR Insights:

- Hybridization: Combining the 4-methylthiazole scaffold with (benz)azole moieties is a viable strategy for developing new antimicrobial drugs.[2]
- Substitution Pattern: The specific substitution on the linked benzazole ring influences the potency and spectrum of activity. Compound 3f (containing a 5-nitro-1H-benzo[d]imidazol-2-yl)mercapto) propanamide moiety) was identified as a promising lead candidate.[2]
- Gram-Negative vs. Gram-Positive: While some derivatives show broad-spectrum activity, no significant difference in potency between Gram-positive and Gram-negative bacteria was generally observed in one study.[2] However, all tested compounds showed notable potency against *P. aeruginosa*.[2]

Table 2: Antimicrobial (Antibacterial) Activity of N-(4-methylthiazol-2-yl)propanamide Derivatives[2]

Compound ID	R Group (Substituted (benz)azole)	E. coli MIC (μ g/mL)	S. aureus MIC (μ g/mL)	P. aeruginosa MIC (μ g/mL)
3a	Benzoxazole-2-yl	128	128	128
3d	Benzothiazole-2-yl	128	128	128
3f	5-Nitro-1H-benzo[d]imidazol-2-yl	64	64	64
3i	Chlorobenzoxazole-2-yl	128	128	128
Ampicillin	(Reference)	8	8	>512
Ciprofloxacin	(Reference)	0.25	0.25	0.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Kinase Inhibition

The thiazole nucleus is a common feature in many kinase inhibitors. Derivatives of 4-methylthiazole have been specifically explored as inhibitors of various kinases, including Aurora kinases, which are crucial for mitotic progression and are often dysregulated in cancer. [3]

Key SAR Insights:

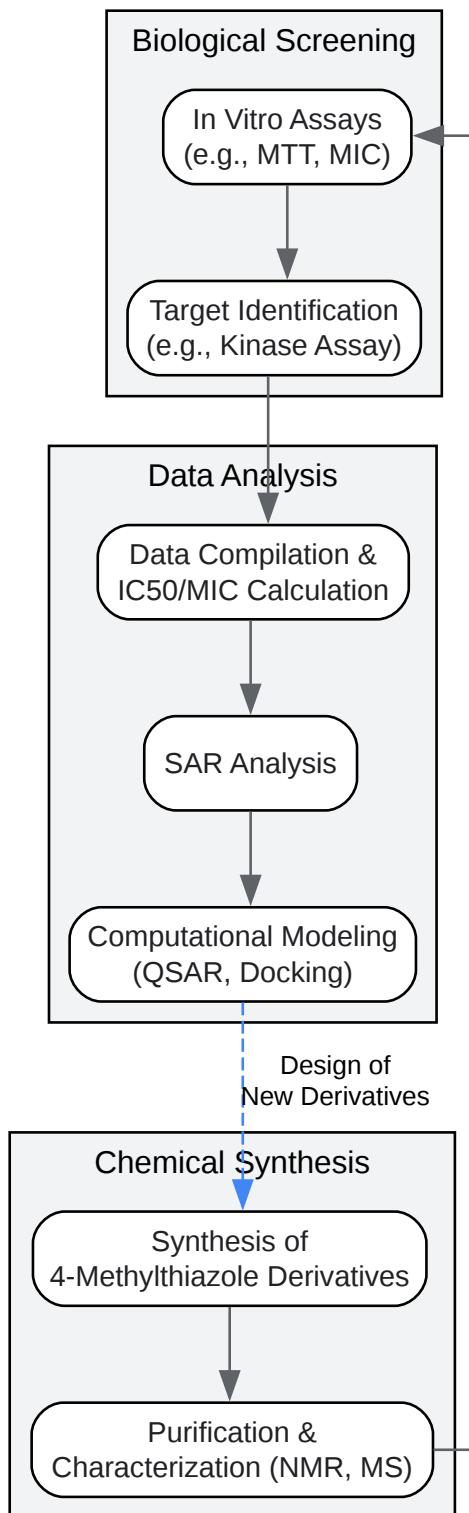
- Core Scaffold: The 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine scaffold has been identified as a potent core for Aurora kinase inhibitors.[3]
- Cytotoxic Effects: Potent inhibition of Aurora A and B enzymes by these compounds leads to significant cytotoxic effects in cancer cell lines.[3]
- Multi-Targeting: Thiazole-based compounds can be designed as multi-targeting kinase inhibitors, simultaneously acting on pathways like EGFR, VEGFR-2, and BRAF, which is a key strategy in modern cancer therapy.[4]

Visualizations

Logical Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to biological evaluation and data analysis.

General Workflow for a Structure-Activity Relationship (SAR) Study



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Caption: Workflow of a typical SAR study.

Key Structural Modifications and Their Impact

This diagram highlights the key positions on the 4-methylthiazol-2-amine core where chemical modifications influence biological activity.

Caption: Key modification sites on the thiazole core.

Experimental Protocols

A. Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [5][6]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living cells.[6]

Detailed Protocol:

- **Cell Seeding:** Plate cells (e.g., K562, U937) in a 96-well plate at a density of 5×10^4 to 1×10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][7]
- **Compound Treatment:** Prepare serial dilutions of the 4-methylthiazole derivatives in the appropriate culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[7]
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.[8]
- **MTT Addition:** After incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.[6]

- Solubilization: Carefully remove the medium containing MTT. Add 100-150 μ L of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a 10% SDS solution) to each well to dissolve the formazan crystals.[\[8\]](#) Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.[\[6\]](#)
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[\[11\]](#)

Detailed Protocol:

- Preparation of Inoculum: Grow the microbial strains (e.g., *S. aureus*, *E. coli*) overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculation: Dilute the standardized microbial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.

- Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin, Ciprofloxacin) should be used as a reference standard.[2]
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
- MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
- (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto a fresh agar plate. The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum.

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